molecular formula C12H15NO B13589071 2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine

2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine

Cat. No.: B13589071
M. Wt: 189.25 g/mol
InChI Key: FMXDFIPITJPTHS-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine is a compound that features a benzofuran ring fused with a pyrrolidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriately substituted benzene rings to form the benzofuran core . The pyrrolidine ring can then be introduced through various synthetic strategies, including nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs high-yielding cyclization reactions. For instance, free radical cyclization cascades and proton quantum tunneling methods have been developed to construct complex benzofuran ring systems with high efficiency and fewer side reactions . These methods are scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzofuran or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzofuran or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, benzofuran derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and targets depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the pyrrolidine moiety.

    Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.

    Indole: Contains a fused benzene and pyrrole ring, similar to the benzofuran-pyrrolidine structure.

Uniqueness

2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine is unique due to the combination of the benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine

InChI

InChI=1S/C12H15NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,11,13H,2,5-8H2

InChI Key

FMXDFIPITJPTHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC3=C2OCC3

Origin of Product

United States

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